molecular formula C13H18ClN5 B7573435 1-[(5-chloro-1-methylimidazol-2-yl)methyl]-4-(1H-pyrazol-5-yl)piperidine

1-[(5-chloro-1-methylimidazol-2-yl)methyl]-4-(1H-pyrazol-5-yl)piperidine

Cat. No. B7573435
M. Wt: 279.77 g/mol
InChI Key: TVUBBLYSHHDFIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-chloro-1-methylimidazol-2-yl)methyl]-4-(1H-pyrazol-5-yl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a piperidine-based molecule that has been synthesized using specific methods to ensure its purity and efficacy.

Mechanism of Action

The mechanism of action of 1-[(5-chloro-1-methylimidazol-2-yl)methyl]-4-(1H-pyrazol-5-yl)piperidine involves the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory molecules in the body. It also inhibits the activity of certain receptors, such as the adenosine A2A receptor, which has been implicated in neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(5-chloro-1-methylimidazol-2-yl)methyl]-4-(1H-pyrazol-5-yl)piperidine are complex and varied, depending on the specific application. In general, this compound has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. It has also been shown to have anti-viral properties and may be useful in treating viral infections.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(5-chloro-1-methylimidazol-2-yl)methyl]-4-(1H-pyrazol-5-yl)piperidine in lab experiments include its high purity, reproducibility of synthesis, and well-established mechanism of action. However, there are also limitations to its use, including potential toxicity at high doses and the need for further research to fully understand its potential therapeutic applications.

Future Directions

There are several future directions for research on 1-[(5-chloro-1-methylimidazol-2-yl)methyl]-4-(1H-pyrazol-5-yl)piperidine. One area of focus is the development of more specific and potent inhibitors of COX-2 and LOX, which could have significant therapeutic applications. Another area of focus is the development of this compound as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, more research is needed to fully understand the potential anti-viral properties of this compound and its potential use in treating viral infections.
Conclusion:
1-[(5-chloro-1-methylimidazol-2-yl)methyl]-4-(1H-pyrazol-5-yl)piperidine is a piperidine-based molecule that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method has been optimized to ensure its purity and efficacy. This compound has been extensively studied for its potential anti-inflammatory, anti-tumor, and anti-viral properties, as well as its potential use in treating neurodegenerative diseases. While there are limitations to its use, there are also many future directions for research on this compound, which could have significant therapeutic applications in the future.

Synthesis Methods

The synthesis of 1-[(5-chloro-1-methylimidazol-2-yl)methyl]-4-(1H-pyrazol-5-yl)piperidine involves several steps, including the reaction of 1-(2-chloroethyl)-1-methylimidazole with 4-(1H-pyrazol-5-yl)piperidine under specific reaction conditions. The resulting product is then purified using column chromatography to obtain the final compound with high purity. This method has been optimized to ensure the reproducibility and scalability of the synthesis process.

Scientific Research Applications

1-[(5-chloro-1-methylimidazol-2-yl)methyl]-4-(1H-pyrazol-5-yl)piperidine has been extensively studied for its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-[(5-chloro-1-methylimidazol-2-yl)methyl]-4-(1H-pyrazol-5-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN5/c1-18-12(14)8-15-13(18)9-19-6-3-10(4-7-19)11-2-5-16-17-11/h2,5,8,10H,3-4,6-7,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUBBLYSHHDFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1CN2CCC(CC2)C3=CC=NN3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-chloro-1-methylimidazol-2-yl)methyl]-4-(1H-pyrazol-5-yl)piperidine

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